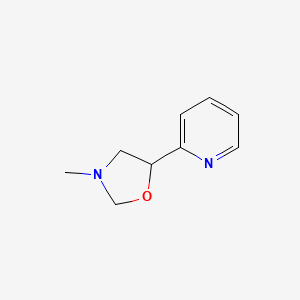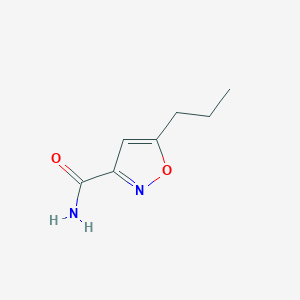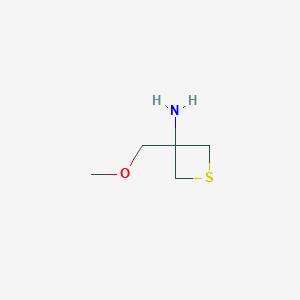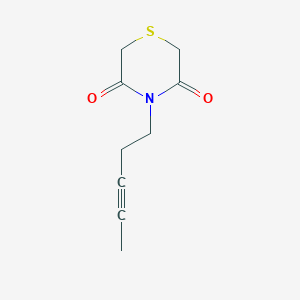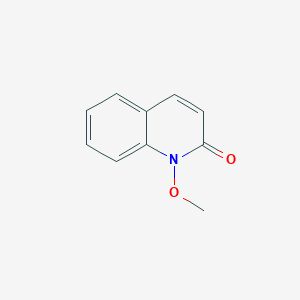
1-Methoxyquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxyquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The methoxy group at the first position and the keto group at the second position of the quinoline ring contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1-Methoxyquinolin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzyl alcohol with formic acid, followed by methylation using dimethyl sulfate. The reaction conditions typically include:
Cyclization: Heating 2-aminobenzyl alcohol with formic acid at elevated temperatures.
Methylation: Treating the resulting quinolin-2(1H)-one with dimethyl sulfate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反应分析
Types of Reactions
1-Methoxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoline-2,3-dione derivative.
Reduction: The keto group can be reduced to form 1-methoxyquinolin-2-ol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: 1-Methoxyquinolin-2-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
1-Methoxyquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and transcription, thereby exhibiting anticancer activity.
相似化合物的比较
Similar Compounds
Quinolin-2(1H)-one: Lacks the methoxy group, resulting in different chemical properties.
1-Hydroxyquinolin-2(1H)-one: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity.
2-Methylquinolin-1(2H)-one: Has a methyl group at the second position, altering its chemical behavior.
Uniqueness
1-Methoxyquinolin-2(1H)-one is unique due to the presence of both the methoxy and keto groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
属性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
1-methoxyquinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 |
InChI 键 |
NCSGPOWDKZUREZ-UHFFFAOYSA-N |
规范 SMILES |
CON1C(=O)C=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



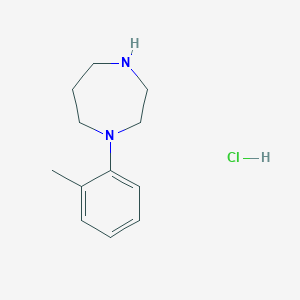

![tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B15206117.png)
![Ethyl 2-(7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B15206128.png)

![(3R,7AS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one](/img/structure/B15206145.png)
